molecular formula C10H11ClN2O2 B2599962 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride CAS No. 1803566-70-2

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride

Cat. No.: B2599962
CAS No.: 1803566-70-2
M. Wt: 226.66
InChI Key: CAUKOSZOZBOUSU-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Scientific Research Applications

2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride typically involves the reaction of 5-methyl-1H-1,3-benzodiazole with chloroacetic acid in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-methyl-1H-1,3-benzodiazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-methylbenzimidazol-1-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-2-3-9-8(4-7)11-6-12(9)5-10(13)14;/h2-4,6H,5H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUKOSZOZBOUSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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